Vinylsulfonic Acid: A Comprehensive Technical Guide
Vinylsulfonic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of vinylsulfonic acid (VSA), a pivotal organosulfur compound. This document details its chemical identity, physical and chemical properties, synthesis methodologies, and its polymerization into poly(vinylsulfonic acid) (PVSA). The content is structured to serve as a practical resource for professionals in research and development.
Core Concepts: Chemical Formula and Structure
Vinylsulfonic acid, systematically named ethenesulfonic acid, is the simplest unsaturated sulfonic acid.[1][2] Its chemical formula is C₂H₄O₃S .[1][2] The structure features a vinyl group directly attached to a sulfonic acid functional group, a combination that imparts high reactivity to the molecule.[1][2]
The key structural identifiers for vinylsulfonic acid are:
The presence of the C=C double bond makes it a reactive monomer for polymerization, leading to the formation of polyvinylsulfonic acid.[1] The sulfonic acid group confers strong acidic properties and high water solubility.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for vinylsulfonic acid and its sodium salt.
Table 1: Physical and Chemical Properties of Vinylsulfonic Acid
| Property | Value |
| Molecular Weight | 108.11 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 128 °C (at 1.29 hPa) |
| Density | 1.3921 g/cm³ (at 25 °C) |
| Solubility | Highly soluble in water |
Table 2: Identifiers for Vinylsulfonic Acid and its Sodium Salt
| Identifier | Vinylsulfonic Acid | Sodium Vinylsulfonate |
| CAS Number | 1184-84-5 | 3039-83-6 |
| PubChem CID | 62474 | 23665719 |
| UNII | GJ6489R1WE | F7K3L38Z7B |
Experimental Protocols
Synthesis of Vinylsulfonic Acid via Alkaline Hydrolysis of Carbyl Sulfate (B86663)
This is the primary industrial method for producing vinylsulfonic acid.[1] The process involves two main stages: the alkaline hydrolysis of carbyl sulfate and the subsequent acidification to yield the free acid.
Stage 1: Alkaline Hydrolysis of Carbyl Sulfate
-
Reaction Setup: A stirred-tank reactor equipped with cooling and pH control is required.
-
Initial Charge: An aqueous solution of a base, such as calcium hydroxide (B78521) or sodium hydroxide, is charged into the reactor.
-
Carbyl Sulfate Addition: Carbyl sulfate is added to the basic solution at a controlled rate.
-
Temperature and pH Control: The reaction is highly exothermic (reaction enthalpy: -1,675 kJ/kg), and the temperature must be maintained between 30-50°C.[1] The pH of the reaction mixture should be kept between 9 and 12.[1]
-
Heating: After the addition of carbyl sulfate is complete, the reaction mixture is heated to 70-150°C to ensure complete conversion to the vinyl sulfonate salt.
-
Isolation of Vinyl Sulfonate Salt: The resulting solution contains the corresponding salt of vinylsulfonic acid (e.g., calcium vinyl sulfonate or sodium vinyl sulfonate).
Stage 2: Acidification to Vinylsulfonic Acid
-
Acidification: The solution of the vinyl sulfonate salt is cooled to 0-8°C.
-
Acid Addition: A strong acid, typically sulfuric acid, is added to the cooled solution.
-
Precipitation: In the case of using calcium hydroxide in the first stage, the addition of sulfuric acid leads to the precipitation of poorly soluble calcium sulfate.
-
Filtration: The precipitated salt is removed by filtration, yielding an aqueous solution of vinylsulfonic acid.
-
Purification: The resulting vinylsulfonic acid can be further purified by thin-film distillation.
Synthesis of Poly(vinylsulfonic acid) via Free Radical Polymerization
Poly(vinylsulfonic acid) is synthesized through the free-radical polymerization of the vinylsulfonic acid monomer.
-
Reaction Setup: A four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and a nitrogen inlet is used.
-
Monomer Solution: Vinylsulfonic acid is dissolved in deionized water to create a monomer solution of the desired concentration.
-
Initiator: A radical initiator, such as 2,2′-azobis(2-methylpropanediamine) dihydrochloride, is added to the monomer solution.
-
Polymerization Conditions: The reaction mixture is heated to a specific temperature (e.g., 50°C) and stirred under a nitrogen atmosphere for a set period (e.g., 50 hours).
-
Precipitation: The resulting viscous polymer solution is slowly added to a stirred non-solvent, such as ethanol, to precipitate the poly(vinylsulfonic acid).
-
Purification: The precipitated polymer is filtered, washed with the non-solvent to remove any unreacted monomer and initiator, and then dried under vacuum.
Characterization Methods
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: For ¹H and ¹³C NMR analysis, dissolve approximately 10-20 mg of the vinylsulfonic acid or poly(vinylsulfonic acid) sample in a suitable deuterated solvent, such as D₂O.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Typical Chemical Shifts (Vinylsulfonic Acid): The vinyl protons typically appear in the range of δ 5.8–6.5 ppm. The sulfonic acid proton gives a broad peak, which can vary depending on the concentration and solvent.
-
Typical Chemical Shifts (Poly(vinylsulfonic acid)): The polymer backbone protons appear as broad multiplets in the aliphatic region of the spectrum.
3.3.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples like vinylsulfonic acid, a thin film can be prepared between two KBr plates. For solid samples like poly(vinylsulfonic acid), a KBr pellet can be prepared by mixing a small amount of the polymer with dry KBr powder and pressing it into a transparent disk.
-
Instrumentation: A standard FTIR spectrometer.
-
Key Vibrational Bands (Poly(vinylsulfonic acid)):
-
Asymmetric and symmetric stretching of the S=O group in the sulfonic acid functionality are observed around 1288 cm⁻¹ and 1149 cm⁻¹, respectively.
-
Visualizations
Caption: Chemical structure of vinylsulfonic acid.
Caption: Workflow for vinylsulfonic acid synthesis.
